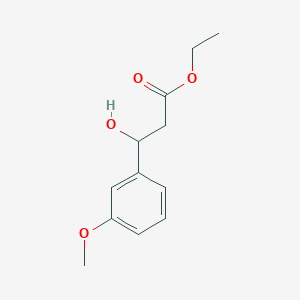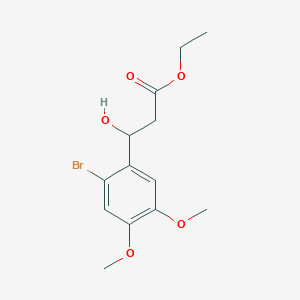
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a precursor compound followed by esterification and hydroxylation reactions. One common method involves the use of 2-bromo-4,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including bromination, esterification with ethyl alcohol, and subsequent hydroxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
相似化合物的比较
Similar Compounds
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile: Shares a similar bromine and methoxy substitution pattern but differs in the functional group attached to the phenyl ring.
1-(2-bromo-4,5-dimethoxyphenyl)acetone: Another compound with similar substitution but different in the carbonyl group attached to the phenyl ring.
Uniqueness
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxypropanoate moiety differentiates it from other similar compounds, providing unique properties and applications.
属性
分子式 |
C13H17BrO5 |
|---|---|
分子量 |
333.17 g/mol |
IUPAC 名称 |
ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO5/c1-4-19-13(16)7-10(15)8-5-11(17-2)12(18-3)6-9(8)14/h5-6,10,15H,4,7H2,1-3H3 |
InChI 键 |
CZAWBSQRQLIXAR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1Br)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



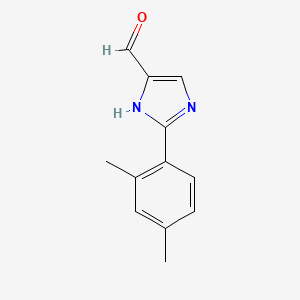
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)
![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
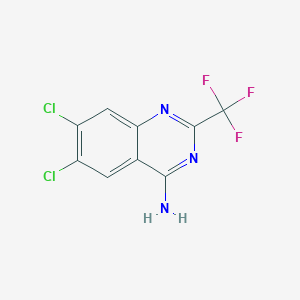
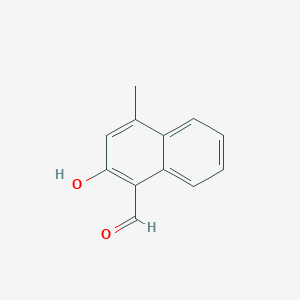
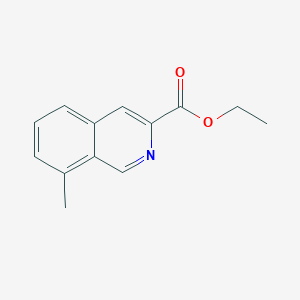
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
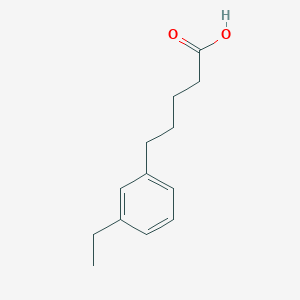
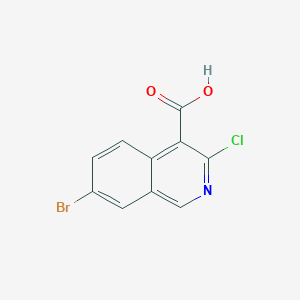
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
